CB-184

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21Cl2NO2 |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

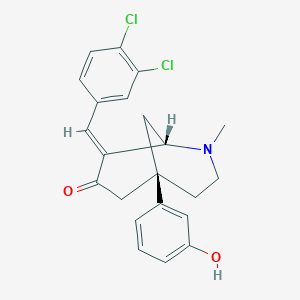

(1S,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22+/m0/s1 |

InChI Key |

SSPWSCFMVXPMNL-APSFWIRCSA-N |

Isomeric SMILES |

CN1CC[C@]2(C[C@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O |

Canonical SMILES |

CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O |

Synonyms |

8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 182 CB 184 CB-182 CB-184 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Sigma-2 Receptor Binding Affinity of CB-184

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CB-184, a selective ligand for the sigma-2 receptor (S2R). The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical target in various fields of biomedical research, particularly in oncology and neurodegenerative diseases, due to its high expression in proliferating tumor cells.[1][2][3][4][5] this compound serves as an essential pharmacological tool for elucidating the receptor's function and therapeutic potential.

Quantitative Binding Affinity Data

This compound, the (+)-isomer of (E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates a high affinity and significant selectivity for the sigma-2 receptor over the sigma-1 receptor.[6] The binding affinities, represented by the inhibition constant (Ki), are summarized below in comparison to its enantiomer and related compounds.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference |

| This compound ((+)-isomer) | Sigma-2 (σ2) | 13.4 | 554-fold | [6][7][8] |

| Sigma-1 (σ1) | 7436 | [6][7][8] | ||

| CB-182 ((-)-isomer) | Sigma-2 (σ2) | 35.5 | 0.77-fold | [6] |

| Sigma-1 (σ1) | 27.3 | [6] | ||

| CB-64D ((+)-isomer) | Sigma-2 (σ2) | 16.5 | 185-fold | [6] |

| Sigma-1 (σ1) | 3063 | [6] | ||

| CB-64L ((-)-isomer) | Sigma-2 (σ2) | 154 | 0.07-fold | [6] |

| Sigma-1 (σ1) | 10.5 | [6] |

Table 1: Comparative binding affinities (Ki) of this compound and related morphan derivatives for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.

The data clearly illustrates that the (+)-isomers (this compound and CB-64D) are highly selective for the sigma-2 receptor, whereas the (-)-isomers exhibit higher affinity for the sigma-1 receptor, demonstrating stereospecific binding.[6] this compound's 554-fold selectivity makes it a valuable tool for investigating sigma-2 receptor-specific functions.[6]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a specific radioligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the sigma-2 receptor.

Materials:

-

Tissue Preparation: Rat liver membrane homogenates, a tissue source rich in sigma-2 receptors.[9]

-

Radioligand: [³H]-DTG (1,3-di-ortho-tolyl-guanidine), a non-selective sigma receptor ligand.[10][11][12]

-

Masking Ligand: (+)-Pentazocine, a sigma-1 selective ligand used to block binding of [³H]-DTG to sigma-1 sites, thereby isolating the sigma-2 binding.[12][13]

-

Competitor Ligand: this compound at various concentrations.

-

Buffer: 50 mM Tris-HCl, pH 8.0.[9]

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Methodology:

-

Preparation: Rat liver membrane homogenates (approx. 300 µg protein) are diluted in 50 mM Tris-HCl buffer.[9]

-

Incubation: The membrane preparation is incubated in 96-well plates with:

-

Equilibration: The reaction mixture is incubated to equilibrium, typically for 120 minutes at room temperature (25°C).[13]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding assay used to determine the Ki of a test compound like this compound.

Signaling Pathway

This compound acts as an agonist at the sigma-2 receptor, triggering downstream signaling events that often culminate in apoptosis, a form of programmed cell death.[7][14] This makes S2R agonists attractive candidates for anticancer therapeutics.[4] One proposed mechanism involves the modulation of sphingolipid metabolism.[15]

Conclusion

This compound is a potent and highly selective sigma-2 receptor agonist. Its well-defined binding affinity, coupled with its pro-apoptotic effects in cancer cells, establishes it as a cornerstone tool for researchers in pharmacology and drug development.[7][14] The detailed protocols and pathways described herein provide a foundational understanding for professionals seeking to investigate the sigma-2 receptor and leverage ligands like this compound for therapeutic innovation.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Action of CB-184: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CB-184, a selective sigma-2 (σ2) receptor ligand. The information presented herein is curated for professionals in the fields of pharmacology, oncology, and drug development, offering a detailed overview of its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, with the chemical name (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 (σ2) receptor.[1] This receptor is overexpressed in a variety of proliferating tumor cells, making it an attractive target for cancer therapeutics.[2][3] this compound has demonstrated pro-apoptotic and antitumor activities, which are central to its therapeutic potential.[4]

Molecular Target and Binding Profile

The primary molecular target of this compound is the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97).[2] The σ2 receptor is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1), which is believed to be the binding site for σ2 ligands.[5] this compound exhibits a high binding affinity for the σ2 receptor and remarkable selectivity over the sigma-1 (σ1) receptor subtype. While it displays high selectivity for the σ2 receptor over the σ1 receptor, it is also reported to have a high affinity for mu (μ) opioid receptors.[1]

Table 1: Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

| Sigma-2 (σ2) | 13.4 nM[1] | 554-fold[1] |

| Sigma-1 (σ1) | 7436 nM[1] | |

| Mu (μ) Opioid | 4.5 nM[1] |

Mechanism of Action: Induction of a Novel Apoptotic Pathway

This compound induces apoptosis in cancer cells through a novel signaling pathway that is distinct from the classical intrinsic and extrinsic apoptotic cascades. A key characteristic of the this compound-mediated cell death is its independence from both p53 tumor suppressor protein and the caspase family of proteases.[5]

p53- and Caspase-Independent Apoptosis

Studies have shown that the cytotoxic effects of this compound are not affected by the p53 status of the cancer cells, indicating that its mechanism of action bypasses this critical tumor suppressor pathway.[5] Furthermore, the apoptotic process initiated by this compound is not inhibited by pan-caspase inhibitors, suggesting that it does not rely on the activation of executioner caspases, which are the central mediators of classical apoptosis.[5]

Putative Signaling Pathway

While the complete signaling cascade of this compound is not yet fully elucidated, the current understanding points to the following sequence of events:

-

Receptor Binding: this compound binds to the σ2 receptor (TMEM97/PGRMC1 complex) on the cell surface and intracellular membranes, particularly the endoplasmic reticulum.

-

Initiation of Apoptotic Signaling: This binding event triggers a downstream signaling cascade that is independent of p53 activation and caspase cleavage. The precise downstream effectors are still under investigation.

-

Execution of Apoptosis: The signaling cascade culminates in the hallmarks of apoptosis, including DNA fragmentation and exposure of phosphatidylserine on the outer leaflet of the plasma membrane, leading to cell death.

References

- 1. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]

CB-184: A Selective Sigma-2 Receptor Ligand for Research and Drug Development

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CB-184 is a potent and highly selective ligand for the sigma-2 (σ2) receptor, an emerging therapeutic target implicated in a variety of pathological conditions, including cancer and neurological disorders. The recent identification of the σ2 receptor as Transmembrane Protein 97 (TMEM97) has catalyzed research into the cellular functions of this enigmatic protein and the therapeutic potential of its selective ligands. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, and details the experimental protocols for its characterization. Furthermore, it elucidates the known signaling pathways associated with the sigma-2 receptor and the experimental workflows to investigate the effects of selective ligands like this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of sigma receptor pharmacology.

Introduction to the Sigma-2 Receptor (TMEM97)

The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a four-pass transmembrane protein predominantly located in the endoplasmic reticulum.[1] Initially defined by its pharmacological profile, the molecular identification of the σ2 receptor as TMEM97 in 2017 was a significant breakthrough, resolving a long-standing mystery in the field.[2] This discovery has paved the way for a more in-depth understanding of its physiological and pathophysiological roles.

The σ2 receptor/TMEM97 is highly expressed in proliferating cells, including a wide range of tumor cells, making it a promising biomarker and therapeutic target in oncology.[1][3] Its expression is also noted in various regions of the brain, suggesting its involvement in neuronal function and neurodegenerative diseases.[1] Functionally, the σ2 receptor/TMEM97 is implicated in several cellular processes, including cholesterol homeostasis, where it forms a complex with the LDL receptor (LDLR) and Progesterone Receptor Membrane Component 1 (PGRMC1) to regulate LDL uptake.[4][5] It also plays a role in cellular signaling, apoptosis, and the regulation of sphingolipid metabolism.[6][7]

This compound: A Selective Sigma-2 Receptor Ligand

This compound is a small molecule that exhibits high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor subtype.[8][9] Its enantiomer, CB-182, shows the opposite selectivity profile, highlighting the stereospecificity of ligand binding to sigma receptors.[8] The high selectivity of this compound makes it an invaluable tool for elucidating the specific functions of the σ2 receptor without the confounding effects of σ1 receptor modulation.

Binding Affinity and Selectivity

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The selectivity of a ligand refers to its ability to bind to a specific receptor subtype over others.

The binding characteristics of this compound have been determined through competitive radioligand binding assays.[8]

| Ligand | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) |

| This compound | Sigma-2 (σ2) | 13.4 | 554-fold for σ2 |

| Sigma-1 (σ1) | 7436 | ||

| Mu (μ) Opioid | 4.5 | ||

| CB-182 | Sigma-2 (σ2) | 35.5 | 0.77-fold for σ2 |

| Sigma-1 (σ1) | 27.3 |

Table 1: Binding affinities (Ki) and selectivity of this compound and its enantiomer, CB-182, for sigma and mu opioid receptors. Data sourced from[8].

As shown in Table 1, this compound demonstrates a significantly higher affinity for the σ2 receptor compared to the σ1 receptor, with a 554-fold selectivity.[8] It is important to note that this compound also exhibits high affinity for the mu (μ) opioid receptor, a factor that should be considered in the design and interpretation of in vivo studies.[8]

Experimental Protocols

This section provides detailed methodologies for the characterization of selective sigma-2 receptor ligands like this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive inhibition assay to determine the Ki value of a test compound (e.g., this compound) for the sigma-2 receptor.

Materials:

-

Tissue Preparation: Rat liver membrane homogenates are a common source for σ2 receptors.

-

Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.[10]

-

Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, to block the binding of [3H]DTG to σ1 receptors.[10]

-

Non-specific Binding Control: Haloperidol, a high-affinity sigma receptor ligand.

-

Test Compound: this compound or other ligands of interest.

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare rat liver membrane homogenates as previously described.[11]

-

In glass tubes, incubate 150 µg of membrane protein with 5 nM [3H]DTG and 100 nM (+)-pentazocine.[12]

-

Add various concentrations of the test compound (this compound).

-

For determining non-specific binding, add 10 µM haloperidol to a set of tubes.

-

Bring the total volume of each tube to 500 µL with assay buffer.

-

Incubate the tubes for 120 minutes at 25°C with gentle shaking.[12]

-

Terminate the reactions by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters five times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of sigma-2 receptor ligands on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound (this compound).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Seed cells into a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.[12]

-

Treat the cells with various concentrations of the test compound (this compound) diluted in the cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[12]

-

Add 10 µL of MTS reagent to each well.[12]

-

Incubate the plate for 3 hours at 37°C.[12]

-

Add 100 µL of MTT detergent reagent to each well to solubilize the formazan product.[12]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Sphingolipid Analysis by LC-MS/MS

This protocol outlines the extraction and analysis of sphingolipids from cultured cells treated with a sigma-2 receptor ligand.

Materials:

-

Cultured cells treated with the test compound.

-

Ice-cold phosphate-buffered saline (PBS).

-

Methanol (LC-MS grade).

-

Chloroform (LC-MS grade).

-

Internal standards (e.g., C17-sphingosine, C17-ceramide).

-

Nitrogen evaporator.

-

LC-MS/MS system.

Procedure:

-

Lipid Extraction:

-

Wash the treated cells twice with ice-cold PBS.

-

Add ice-cold methanol containing the internal standards to the cells.

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Add chloroform and vortex vigorously.

-

Add deionized water and vortex again to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable chromatography column and gradient.

-

Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each sphingolipid species relative to its corresponding internal standard.

-

Signaling Pathways and Experimental Workflows

The binding of ligands to the σ2 receptor/TMEM97 can initiate a cascade of intracellular events. While the complete signaling network is still under investigation, several key pathways have been identified.

Known Signaling Pathways

Cholesterol Homeostasis: TMEM97 is a key regulator of cellular cholesterol levels. It forms a ternary complex with PGRMC1 and the LDL receptor (LDLR) at the plasma membrane, which enhances the internalization of LDL cholesterol.[4][5] Ligand binding to TMEM97 may modulate this interaction and thereby influence cholesterol uptake.

Apoptosis and Cell Death: Selective sigma-2 receptor ligands, including this compound, have been shown to induce apoptosis in various cancer cell lines.[6][9] This process is often associated with an increase in intracellular calcium levels and the activation of caspase-dependent pathways.

Sphingolipid Metabolism: Activation of the σ2 receptor can lead to alterations in sphingolipid metabolism, specifically an increase in the levels of ceramide, a pro-apoptotic lipid, and a decrease in sphingomyelin.[7] This shift in the sphingolipid balance is thought to be a key mechanism through which σ2 receptor ligands induce cell death.

Protein Interaction Network: TMEM97 interacts with a number of other proteins, including PGRMC1, LDLR, and NPC1 (Niemann-Pick C1), which is involved in intracellular cholesterol trafficking.[5][13] Understanding this interactome is crucial for elucidating the full spectrum of σ2 receptor-mediated signaling.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound and the sigma-2 receptor.

Caption: Experimental workflow for characterizing this compound.

References

- 1. string-db.org [string-db.org]

- 2. FunCoup - functional gene/protein association networks database [funcoup.org]

- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. string-db.org [string-db.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 67 Lipid metabolism and synthesis pathway analysis of Sigma-2 Receptor/TMEM97 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CB-184: A Selective Sigma-2 Receptor Ligand with Antitumor Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of CB-184, a potent and highly selective sigma-2 (σ2) receptor ligand. This compound, chemically identified as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, has emerged as a valuable pharmacological tool for investigating σ2 receptor function and a potential therapeutic agent due to its pro-apoptotic and antitumor activities. This document details the experimental protocols for receptor binding assays, summarizes key quantitative data, and outlines the synthetic methodology. Furthermore, it visualizes the discovery workflow and the proposed signaling pathway of this compound through detailed diagrams.

Discovery of this compound: A Selective Ligand for the Sigma-2 Receptor

The discovery of this compound was part of a broader investigation into a novel class of sigma receptor ligands based on the (E)-8-benzylidene derivatives of 2-methyl-5-(3-hydroxyphenyl)morphan-7-one. The primary goal was to develop ligands with high affinity and selectivity for either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes to aid in the characterization of these enigmatic receptors.

The discovery process involved the synthesis of a series of enantiomeric compounds and their subsequent pharmacological evaluation in competitive radioligand binding assays. This systematic approach revealed that the two sigma receptor subtypes exhibit opposite enantioselectivity for this class of compounds. Specifically, the levorotatory isomers showed higher affinity for the σ1 receptor, while the dextrorotatory isomers, including this compound, demonstrated significantly higher affinity and selectivity for the σ2 receptor[1].

Discovery Workflow

Synthesis of this compound

The synthesis of this compound and its analogues is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction between the appropriate ketone (the morphan-7-one precursor) and an aldehyde (a substituted benzaldehyde) to form a β-hydroxy carbonyl compound, which then dehydrates to produce the conjugated enone.

For this compound, the dextrorotatory enantiomer of 2-methyl-5-(3-hydroxyphenyl)morphan-7-one is reacted with 3,4-dichlorobenzaldehyde.

Synthetic Scheme

Quantitative Pharmacological Data

This compound has been characterized by its high binding affinity for the σ2 receptor and its remarkable selectivity over the σ1 receptor. It also exhibits a notable affinity for the µ-opioid receptor. The binding affinities (Ki) from competitive radioligand binding assays are summarized in the table below.

| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Mu (µ) Opioid Ki (nM) | σ2/σ1 Selectivity Ratio |

| This compound | 7436 | 13.4 | 4.5 | 554 |

| CB-182 ((-)-isomer) | 27.3 | 35.5 | Not Reported | 0.77 |

| CB-64D ((+)-isomer) | 3063 | 16.5 | 37.6 | 185 |

Table 1: Binding Affinities and Selectivity of this compound and Related Compounds[1].

Experimental Protocols

The pharmacological characterization of this compound was primarily conducted using competitive radioligand binding assays. The following are detailed methodologies for such experiments.

Sigma Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

Radioligands:

-

For σ1 receptors: --INVALID-LINK---pentazocine.

-

For σ2 receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

-

-

Tissue Preparation: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are commonly used due to their high receptor densities.

-

Non-specific Binding Agent: Haloperidol (10 µM).

-

Masking Agent for σ2 Assay: (+)-Pentazocine (100 nM) to saturate σ1 sites when using the non-selective [³H]DTG.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Tissue Homogenization: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a final volume of 1 ml, the following are added:

-

Membrane homogenate (containing a specific amount of protein).

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound (this compound).

-

For non-specific binding tubes, an excess of haloperidol is added.

-

For σ2 assays with [³H]DTG, (+)-pentazocine is added to all tubes to mask σ1 receptors.

-

-

Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathway

This compound is a σ2 receptor agonist. In tumor cells, which often overexpress σ2 receptors, agonist binding has been shown to induce apoptosis, making it a compound of interest for cancer therapy[2]. A key finding is that this compound induces apoptosis in breast cancer cell lines through a novel pathway that is independent of p53 and caspases[2][3]. This is significant as it suggests that this compound could be effective in tumors that are resistant to conventional chemotherapeutics that rely on these pathways.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Conclusion

This compound is a seminal compound in the study of sigma receptors, offering high affinity and selectivity for the σ2 subtype. Its discovery has enabled a more precise investigation of the physiological and pathological roles of these receptors. The ability of this compound to induce a novel, caspase-independent apoptotic pathway in tumor cells underscores its potential as a lead compound for the development of new anticancer therapies, particularly for drug-resistant cancers. Further research into the detailed molecular mechanisms of this compound's action will be crucial for translating its therapeutic promise into clinical applications.

References

Pharmacological Profile of CB-184: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-184 is a potent and highly selective sigma-2 (σ2) receptor agonist. It has demonstrated significant pro-apoptotic and antitumor activity in preclinical studies. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for receptor binding assays and a visualization of the proposed signaling pathway are also presented to facilitate further research and development. It is important to note that, at the time of this writing, no public data is available on the pharmacokinetics and pharmacodynamics of this compound.

Introduction

The sigma-2 (σ2) receptor is overexpressed in a variety of tumor cell lines and is considered a promising target for the development of novel anti-cancer therapeutics. This compound has emerged as a key pharmacological tool for studying the function of the σ2 receptor and as a potential therapeutic agent itself. This guide synthesizes the current knowledge on the pharmacological properties of this compound.

Binding Affinity and Selectivity

This compound exhibits high affinity for the sigma-2 receptor and remarkable selectivity over the sigma-1 (σ1) receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | Kᵢ (nM) | Reference |

| Sigma-1 (σ1) | 7436 | [1][2][3][4] |

| Sigma-2 (σ2) | 13.4 | [1][2][3][4] |

| Mu (μ) Opioid | 4.5 | [1][3] |

The data clearly indicates that this compound possesses a 554-fold selectivity for the σ2 receptor over the σ1 receptor[1][3]. While demonstrating high selectivity against the σ1 receptor, it is noteworthy that this compound also shows high affinity for the mu (μ) opioid receptor[1][3].

Mechanism of Action: Induction of Apoptosis

This compound functions as a sigma-2 receptor agonist, and its primary mechanism of action in tumor cells is the induction of apoptosis[1][2]. This pro-apoptotic effect is notable for its activation of a novel, caspase-independent pathway[1][2].

Signaling Pathway

Activation of the sigma-2 receptor by this compound initiates a unique apoptotic cascade that is distinct from traditional apoptotic pathways. Key features of this pathway include:

-

Caspase-Independence: The apoptotic cell death induced by this compound is not inhibited by pan-caspase inhibitors[1][2].

-

Independence from p53: The cytotoxic effects of this compound are observed in cell lines regardless of their p53 tumor suppressor protein status[1][2].

-

No Cytochrome-c Release: The signaling cascade does not involve the release of cytochrome-c from the mitochondria, a hallmark of the intrinsic apoptotic pathway[5].

-

No Change in Bcl-2 Family mRNA: The expression levels of key apoptosis-regulating proteins from the Bcl-2 family remain unchanged at the mRNA level following treatment with sigma-2 receptor agonists[5].

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Experimental Protocols

The following provides a generalized methodology for a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors, based on established protocols.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane Preparations: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2)[6][7].

-

Radioligands:

-

Masking Agent (for sigma-2 assay): (+)-pentazocine to saturate sigma-1 sites[9].

-

Non-specific Binding Control: Haloperidol[7].

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test compound (this compound) at various concentrations.

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For Sigma-2 Assays: Include a saturating concentration of (+)-pentazocine to block binding of [³H]-DTG to sigma-1 receptors.

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled ligand like haloperidol to saturate all specific binding sites.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Pharmacodynamics

A comprehensive search of the public scientific literature did not yield any specific pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic (in vivo efficacy, dose-response relationships) data for this compound. This represents a significant knowledge gap and an area for future investigation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor, particularly in the context of cancer biology. Its high affinity, selectivity, and unique pro-apoptotic mechanism of action make it a compound of significant interest. The lack of publicly available in vivo data highlights the need for further studies to fully characterize its therapeutic potential. The information and protocols provided in this guide are intended to support and stimulate such future research endeavors.

References

- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

The Role of CB-184 in the Characterization of the Sigma-2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, particularly in cancer and neurodegenerative diseases. Its overexpression in proliferating tumor cells has made it a compelling biomarker for cancer diagnosis and a target for therapeutic intervention. The characterization of this enigmatic receptor has been greatly facilitated by the development of selective ligands. Among these, CB-184 stands out as a potent and highly selective tool for elucidating the structure, function, and therapeutic potential of the sigma-2 receptor. This technical guide provides an in-depth overview of the pivotal role of this compound in sigma-2 receptor research, detailing its binding characteristics, experimental applications, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Binding

The utility of this compound as a research tool is underscored by its high binding affinity and remarkable selectivity for the sigma-2 receptor over its sigma-1 counterpart. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound and Related Compounds for Sigma Receptors

| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Reference |

| This compound ((+)-isomer) | 7436 | 13.4 | [1][2] |

| CB-182 ((-)-isomer) | 27.3 | 35.5 | [1] |

| CB-64D | 3063 | 16.5 | [1] |

| CB-64L | 10.5 | 154 | [1] |

Table 2: Selectivity Profile of this compound

| Compound | σ2/σ1 Selectivity Ratio | Reference |

| This compound | 554-fold | [1] |

| CB-64D | 185-fold | [1] |

Note: While highly selective over the sigma-1 receptor, this compound also exhibits high affinity for the mu (µ) opioid receptor (Ki = 4.5 nM)[1]. This cross-reactivity should be considered when designing and interpreting experiments.

Experimental Protocols

This compound is instrumental in a variety of in vitro and in vivo experimental procedures aimed at characterizing the sigma-2 receptor. Below are detailed methodologies for key experiments.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the sigma-2 receptor using [3H]DTG, a non-selective sigma receptor ligand, in the presence of a masking agent to block sigma-1 receptor binding.

Materials:

-

Rat liver membrane homogenates (a rich source of sigma-2 receptors)

-

[3H]1,3-di-o-tolylguanidine ([3H]DTG)

-

(+)-Pentazocine (to mask sigma-1 receptors)

-

Test compound (e.g., this compound) at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a final volume of 500 µL, combine the rat liver membrane preparation (typically 200-400 µg of protein), 5 nM [3H]DTG, and 100 nM (+)-pentazocine.

-

Competition: Add varying concentrations of the test compound to the incubation mixture. For determining non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled sigma ligand like haloperidol.

-

Incubation: Incubate the mixture at room temperature for 120 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cells)

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (calcium-rich)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.

Materials:

-

Cell line of interest

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye solution)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. After cell attachment, treat with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired treatment period.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Signaling Pathways and Mechanisms of Action

The binding of this compound to the sigma-2 receptor initiates a cascade of intracellular events. While the complete signaling network is still under active investigation, several key pathways have been identified.

Sigma-2 Receptor Complex and Downstream Signaling

The sigma-2 receptor (TMEM97) is known to form a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a role in cholesterol homeostasis[3][4][5][6]. The interaction of ligands like this compound with this complex can modulate various downstream signaling pathways.

Caption: Sigma-2 receptor signaling overview.

This compound Induced Apoptotic Pathway

This compound promotes apoptosis in cancer cells, a key aspect of its anti-tumor activity[2]. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the activation of caspases.

Caption: this compound induced apoptotic pathway.

Experimental Workflow for Characterizing this compound

A logical workflow for the comprehensive characterization of this compound's interaction with the sigma-2 receptor would involve a series of integrated experiments.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the characterization of the sigma-2 receptor. Its high affinity and selectivity have enabled researchers to dissect the receptor's role in cellular processes, particularly in the context of cancer cell proliferation and apoptosis. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the sigma-2 receptor. As our knowledge of this receptor continues to expand, the utility of selective ligands like this compound will undoubtedly remain central to future discoveries in this exciting field of drug development.

References

- 1. LDH cytotoxicity assay [protocols.io]

- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

CB-184: A Technical Guide to a Novel Sigma-2 Receptor Ligand and its Implications in Caspase-Independent Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-184 is a potent and highly selective synthetic ligand for the sigma-2 (σ2) receptor, a protein increasingly recognized as a promising target in oncology. Characterized by its high expression in proliferating cancer cells, the sigma-2 receptor is implicated in tumor cell survival and proliferation. This compound has demonstrated significant anti-tumor activity by inducing a novel, caspase-independent apoptotic pathway in various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, the signaling pathways it modulates, and its potential as a therapeutic agent, both as a monotherapy and in combination with existing chemotherapeutics.

Introduction to this compound and the Sigma-2 Receptor

The sigma-2 (σ2) receptor is overexpressed in a wide range of tumor types, making it an attractive biomarker and therapeutic target for cancer.[1] Unlike many conventional chemotherapy targets, the signaling pathways associated with the σ2 receptor are still being fully elucidated.

This compound has emerged as a key pharmacological tool for studying the function of the σ2 receptor. It is a selective ligand with a high affinity for the σ2 receptor and significantly lower affinity for the sigma-1 (σ1) receptor.[2] This selectivity allows for the specific interrogation of σ2 receptor-mediated cellular processes. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its therapeutic potential.[2][3]

Quantitative Data

Binding Affinity of this compound

This compound exhibits a high degree of selectivity for the sigma-2 receptor over the sigma-1 receptor. The binding affinities (Ki) are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| Sigma-2 (σ2) | 13.4 | [2] |

| Sigma-1 (σ1) | 7436 | [2] |

Cytotoxicity and Apoptotic Induction

This compound induces dose-dependent cytotoxicity in various breast cancer cell lines, including those sensitive (MCF-7) and resistant (MCF-7/Adr-) to conventional antineoplastic agents.[3] The EC50 for this cytotoxic response was reported to be similar across these cell lines, irrespective of their p53 genotype and drug-resistance phenotype.[4]

Potentiation of Doxorubicin Cytotoxicity

A subtoxic dose of this compound has been shown to significantly potentiate the cytotoxic effects of the chemotherapeutic drug doxorubicin in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/Adr-) breast cancer cell lines.[3][5]

| Cell Line | Treatment | Cytotoxicity (% LDH release) - 24h | Cytotoxicity (% LDH release) - 48h | Reference |

| MCF-7 | Doxorubicin (10 µM) | ~15% | ~25% | [5] |

| This compound (1 µM) | ~5% | ~10% | [5] | |

| Doxorubicin + this compound | ~40% | ~65% | [5] | |

| MCF-7/Adr- | Doxorubicin (10 µM) | ~10% | ~15% | [5] |

| This compound (1 µM) | ~5% | ~10% | [5] | |

| Doxorubicin + this compound | ~35% | ~55% | [5] |

Signaling Pathways and Mechanism of Action

This compound induces apoptosis through a novel signaling pathway that is independent of p53 and caspases.[2][3] This is a significant finding, as many conventional chemotherapies rely on caspase-dependent apoptosis, and mutations in the p53 pathway are common in cancer, often leading to drug resistance.

dot

Caption: Proposed signaling pathway of this compound-induced apoptosis.

The proposed mechanism of action for this compound involves the following key steps:

-

Sigma-2 Receptor Binding: this compound binds to and activates the sigma-2 receptor.[2]

-

Alteration of Sphingolipid Metabolism: Activation of the sigma-2 receptor by this compound leads to a dose-dependent increase in ceramide levels and a decrease in sphingomyelin in breast cancer cells.[6] Ceramide is a well-known pro-apoptotic lipid second messenger.

-

Induction of Endoplasmic Reticulum (ER) Stress: Sigma-2 receptor activation is linked to the release of calcium from the endoplasmic reticulum, which can trigger the unfolded protein response (UPR) and lead to ER stress.[7]

-

Generation of Reactive Oxygen Species (ROS): ER stress and mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species, further promoting apoptosis.[8]

-

Mitochondrial Dysfunction and AIF Release: The accumulation of ceramide and ROS can lead to mitochondrial membrane permeabilization and the release of pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF).[9]

-

Caspase-Independent Apoptosis: AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death in a caspase-independent manner.[1][9]

dot

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and sigma-2 receptor ligands.

Cell Culture

-

Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (drug-sensitive) and MCF-7/Adr- (doxorubicin-resistant) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (LDH Release)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound, doxorubicin, or a combination of both for the desired time period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.

Apoptosis Detection (Annexin V Binding Assay)

This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[5][11]

-

Cell Harvesting: Following treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]

-

Cell Fixation and Permeabilization: Fix cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) or proteinase K.[12][14]

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., fluorescein) or biotin. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using a fluorescently labeled dUTP, the cells can be directly visualized by fluorescence microscopy or analyzed by flow cytometry.[15] If using a biotin-labeled dUTP, a secondary detection step with streptavidin conjugated to a fluorescent probe or an enzyme (like HRP for colorimetric detection) is required.

-

Analysis: Quantify the percentage of TUNEL-positive cells.

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that targets the sigma-2 receptor to induce a unique form of caspase-independent apoptosis in cancer cells. Its ability to kill cancer cells irrespective of their p53 status and to potentiate the effects of conventional chemotherapeutics makes it a particularly attractive agent for further development.

Future research should focus on:

-

Elucidating the complete signaling pathway: A more detailed understanding of the molecular players upstream and downstream of the sigma-2 receptor will be crucial for rational drug design and identifying potential biomarkers of response.

-

In vivo efficacy: While in vitro studies are promising, further preclinical studies in animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination therapies: Systematically exploring the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies could lead to more effective treatment strategies for resistant cancers.

The continued investigation of this compound and other sigma-2 receptor ligands holds significant promise for the development of novel and effective cancer therapies.

References

- 1. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sileks.com [sileks.com]

- 14. abcam.com [abcam.com]

- 15. DeadEnd™ Fluorometric TUNEL System Protocol [promega.com]

The Role of Sigma-2 Receptors in Neurodegenerative Diseases: A Technical Guide

Executive Summary: The sigma-2 receptor (S2R), identified as transmembrane protein 97 (TMEM97), has emerged as a critical modulator of cellular processes frequently dysregulated in neurodegenerative diseases.[1] Located primarily in the endoplasmic reticulum and plasma membrane, S2R is involved in key pathways including cholesterol homeostasis, autophagy, and calcium signaling.[1][2] Its interaction with pathogenic protein oligomers, such as amyloid-β and α-synuclein, positions it as a promising therapeutic target. Preclinical studies have demonstrated that small molecule modulators of S2R can mitigate synaptotoxicity, reduce neuroinflammation, and improve cognitive and motor deficits in models of Alzheimer's, Parkinson's, and Huntington's diseases. This technical guide provides an in-depth overview of the core functions of S2R in neurodegeneration, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.

The Sigma-2 Receptor (TMEM97): A Multifunctional Modulator

First distinguished pharmacologically from the sigma-1 receptor in 1990, the gene encoding S2R was identified as TMEM97 in 2017.[1] S2R/TMEM97 is a four-pass transmembrane protein expressed in various tissues, with notable concentrations in the central nervous system, including the cerebellum, motor cortex, hippocampus, and substantia nigra.[2][3] It often functions in concert with other proteins, most notably the progesterone receptor membrane component 1 (PGRMC1), with which it regulates cellular trafficking and signaling.[2][4] The receptor is also a key player in cholesterol homeostasis, forming a trimeric complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to facilitate the uptake of lipoproteins, apolipoprotein E (ApoE), and, pathologically, amyloid-β (Aβ) oligomers.[5][6][7]

The Role of S2R in Major Neurodegenerative Diseases

S2R's involvement in fundamental cellular processes makes it a key player in the pathophysiology of multiple neurodegenerative disorders.

Alzheimer's Disease (AD)

In the context of AD, S2R/TMEM97 is directly implicated in the synaptotoxicity induced by soluble Aβ oligomers.[2] Evidence suggests that S2R is a component of a multiprotein synaptic receptor complex that binds Aβ oligomers, leading to synaptic dysfunction and loss.[5][7] Small molecule S2R antagonists, such as CT1812 and SAS-0132, have been shown to displace Aβ oligomers from neuronal receptors, prevent their binding, and consequently rescue synaptic deficits and improve cognitive performance in AD mouse models.[2][8][9] Furthermore, by forming a complex with LDLR and PGRMC1, S2R is critical for the cellular uptake of Aβ42 and ApoE, suggesting that its modulation could inhibit the neuronal accumulation of toxic peptides.[5][6][7][10]

Parkinson's Disease (PD) and α-Synucleinopathies

The pathology of PD and other α-synucleinopathies, like dementia with Lewy bodies, is characterized by the aggregation of α-synuclein protein.[2] Toxic α-synuclein oligomers, derived from both recombinant sources and the brains of PD patients, induce deficits in neuronal lipid vesicle trafficking.[4] Selective S2R antagonists have been shown to block these deficits in a dose-dependent manner.[4][11] The mechanism is believed to involve the modulation of pathways such as autophagy and lysosomal function, which are critical for clearing protein aggregates and are known to be impaired in these diseases.[2][4] For instance, S2R antagonists can block the α-synuclein oligomer-induced upregulation of lysosomal-associated membrane protein-2A (LAMP-2A), a key protein in chaperone-mediated autophagy.[4]

Huntington's Disease (HD)

HD is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT).[12] This protein is prone to misfolding and aggregation, causing neuronal degeneration. In cellular models of HD, selective S2R/TMEM97 modulators have demonstrated significant neuroprotective effects, reducing the neuronal toxicity induced by mHTT.[12] Notably, this neuroprotective effect is not blocked by sigma-1 receptor antagonists, confirming that the action is mediated specifically through S2R.[12] Further research suggests a potential synergistic effect, where the simultaneous activation of the sigma-1 receptor and inhibition of S2R provides enhanced neuroprotection against mHTT-induced cell death.

Amyotrophic Lateral Sclerosis (ALS)

The role of S2R/TMEM97 in ALS is not as well-defined as in other neurodegenerative diseases, and it represents a significant research gap. Much of the existing research on sigma receptors in ALS has focused on the sigma-1 receptor, for which several ligands have been investigated for their neuroprotective potential. While some studies mention ALS in the broader context of neurodegenerative diseases where S2R could be involved, specific mechanistic studies and preclinical data on S2R modulation in ALS models are currently lacking.[6][10]

Key Signaling Pathways and Mechanisms

S2R exerts its influence on neuronal health and disease through several interconnected signaling pathways.

Cholesterol Homeostasis and Aβ Trafficking

S2R/TMEM97 is a central regulator of cholesterol metabolism. It forms a trimeric complex with PGRMC1 and LDLR at the plasma membrane, which is essential for the efficient cellular uptake of LDL, ApoE, and Aβ monomers and oligomers.[5][6][7][10] Disrupting this complex, either genetically or pharmacologically, leads to a decreased internalization of these molecules.[5] Intracellularly, S2R/TMEM97 also interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.[2] This dual role in cholesterol influx and intracellular trafficking is critically important in AD, where lipid dyshomeostasis is a well-established pathological feature.

Caption: S2R in Cholesterol Homeostasis and Ligand Uptake.

Regulation of Autophagy

Autophagy is a cellular degradation process vital for clearing misfolded protein aggregates and damaged organelles, and its dysfunction is a common theme in neurodegeneration.[2] S2R, in conjunction with PGRMC1, plays a regulatory role in this pathway.[2][4] Inhibition of S2R/PGRMC1 can disrupt autophagy, leading to the accumulation of autophagosomes and aberrant mitochondria.[2] This modulation is thought to be connected to the mTOR signaling pathway, a master regulator of cell growth and autophagy. By influencing autophagy, S2R can directly impact the cell's ability to cope with the toxic protein burdens characteristic of diseases like AD, PD, and HD.

Caption: S2R Regulation of the Autophagy Pathway.

Calcium Homeostasis

Maintaining intracellular calcium (Ca²⁺) homeostasis is crucial for proper neuronal function, and its dysregulation is a known factor in neurotoxic cascades. S2R is involved in modulating intracellular Ca²⁺ levels. Pharmacological studies have shown that S2R ligands can induce an immediate, transient release of Ca²⁺ from the endoplasmic reticulum. This is followed by a latent, sustained Ca²⁺ release from thapsigargin-insensitive intracellular stores, suggesting a complex regulatory mechanism.[2] By influencing Ca²⁺ signaling, S2R can impact a wide range of neuronal activities, from neurotransmission to apoptosis, providing another avenue through which it may affect neurodegenerative processes.

Caption: S2R Modulation of Intracellular Calcium Release.

Quantitative Data on S2R Properties

The pharmacological characterization of S2R relies on quantitative measures of ligand binding affinity (Kᵢ) and receptor density (Bₘₐₓ).

Table 1: Binding Affinities (Kᵢ) of Select Ligands for Sigma-2 Receptors

| Compound | Radioligand | Tissue/Cell Source | S2R Kᵢ (nM) | S1R Kᵢ (nM) | Selectivity (S1R/S2R) | Citation(s) |

| [³H]DTG | - | Rat Liver | 39.9 | 35.5 | ~0.9x | [13] |

| RHM-4 | [¹²⁵I]RHM-4 | Rat Liver | 0.2 | >1000 | >5000x | [13] |

| Haloperidol | [³H]DTG | Jurkat Cells | 210 | - | - | [2] |

| SAS-1121 | [³H]DTG | C. elegans model | Neuroprotective | - | - | [3] |

| DKR-1677 | [³H]DTG | Rat σ₂R/TMEM97 | High Affinity | - | Good Selectivity | [12] |

| CT1812 | - | - | S2R Modulator | - | - | [2][9] |

Table 2: Density (Bₘₐₓ) of Sigma-2 Receptors in Various Tissues

| Radioligand | Tissue/Cell Source | Bₘₐₓ (fmol/mg protein) | Kₐ (nM) | Citation(s) |

| [³H]DTG | Rat Liver Membrane | 6040 ± 74 | 9.45 | [13] |

| [¹²⁵I]RHM-4 | Rat Liver Membrane | 3894 ± 90 | 0.2 | [13] |

| RHM-4 | Primary Rat Neurons | 1448 | 1.37 | [5] |

| [³H]Haloperidol | Human Cerebellum (post-mortem) | 358 ± 13 | 0.95 |

Key Experimental Protocols

Reproducible and standardized methods are essential for advancing S2R research. This section details protocols for key in vitro and in vivo assays.

Radioligand Binding Assay for S2R Characterization

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound for S2R using [³H]DTG.

-

Objective: To determine the Kᵢ of a test compound for S2R.

-

Materials and Reagents:

-

Tissue homogenate (e.g., rat liver membranes, ~300 µg protein per well)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine)

-

S1R Masking Agent: (+)-Pentazocine

-

Non-specific binding control: Haloperidol or cold DTG

-

Test compounds at various concentrations

-

96-well plates, filter mats (e.g., GF/B), scintillation fluid, and counter.

-

-

Workflow Diagram:

Caption: Experimental workflow for a S2R radioligand binding assay.

-

Step-by-Step Procedure:

-

Prepare membrane homogenates from a tissue with high S2R expression (e.g., rat liver).

-

In a 96-well plate, add assay buffer, membrane homogenate (~300 µg protein), and 100 nM (+)-pentazocine to each well to saturate and block binding to sigma-1 receptors.[13]

-

Add the radioligand, [³H]DTG, at a final concentration near its Kₐ (e.g., 5-25 nM).[2]

-

Add the unlabeled test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

For determining non-specific binding, add a high concentration of an unlabeled S2R ligand like haloperidol (10 µM) or DTG (10 µM).[2][13]

-

Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

In Vitro Neuroprotection Assay in an mHTT Model of Huntington's Disease

This protocol assesses the ability of a test compound to protect neurons from mHTT-induced toxicity.[12]

-

Objective: To quantify the neuroprotective effect of a compound against mHTT-induced cell death.

-

Materials and Reagents:

-

Primary cortical neurons (e.g., from E15 mouse embryos)

-

Culture medium (e.g., Neurobasal medium with B27 supplement)

-

Plasmids: pGW1-Htt-N586-82Q (mHTT) and pEGFP

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Test compounds

-

Fixative: 4% paraformaldehyde (PFA)

-

Nuclear stain: Hoechst 33342

-

Fluorescence microscope.

-

-

Step-by-Step Procedure:

-

Culture primary cortical neurons for 7 days in vitro.

-

Co-transfect neurons with the mHTT plasmid (Htt-N586-82Q) and a GFP plasmid (to identify transfected cells) using a suitable transfection reagent. A control group should be transfected with a normal HTT construct (e.g., Htt-N586-22Q).

-

Immediately after transfection, treat the neurons with the test compound at various concentrations or vehicle control.

-

Incubate the treated neurons for 48 hours.

-

Fix the cells with 4% PFA for 15 minutes.

-

Stain the cell nuclei with Hoechst 33342.

-

Using a fluorescence microscope, acquire images of the GFP-positive (transfected) neurons.

-

-

Data Analysis:

-

For each condition, manually or automatically count the number of GFP-positive neurons.

-

Within the GFP-positive population, count the number of cells exhibiting condensed, pyknotic nuclei (a hallmark of apoptosis) based on the Hoechst staining.

-

Calculate the percentage of cell death for each condition: (Number of pyknotic GFP-positive cells / Total number of GFP-positive cells) * 100.

-

Compare the percentage of cell death in compound-treated groups to the vehicle-treated mHTT group to determine the degree of neuroprotection.

-

In Vivo Assessment of Cognitive Function: The Morris Water Maze (MWM)

The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases like AD.

-

Objective: To evaluate the effect of a test compound on spatial learning and memory deficits in a transgenic mouse model of AD.

-

Apparatus and Setup:

-

A circular pool (~1.2 m diameter) filled with opaque water (using non-toxic paint) maintained at 20-24°C.

-

An escape platform (10 cm diameter) submerged ~1 cm below the water surface.

-

Various high-contrast visual cues placed around the room, visible from the pool.

-

A video tracking system to record and analyze the mouse's swim path.

-

-

Step-by-Step Procedure:

-

Cued Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each of 4 trials. This phase teaches the mouse the basic task of finding a platform to escape the water.

-

Acquisition Phase (Days 2-5): The platform is hidden (submerged) and kept in the same location (target quadrant) for all trials. The mouse is released from different start positions for each of 4 daily trials. The mouse must use the distal visual cues to learn the platform's location. A maximum trial time of 60-90 seconds is set. If the mouse fails to find the platform, it is gently guided to it.

-

Probe Trial (Day 6): The platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. This trial assesses how well the mouse has learned the platform's location.

-

-

Data Analysis:

-

Escape Latency: The time taken to find the hidden platform during the acquisition phase. A shorter latency over successive days indicates learning.

-

Path Length: The distance swam to find the platform. A shorter path indicates more efficient learning.

-

Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform used to be. A significant preference for the target quadrant indicates strong spatial memory.

-

Swim speed is also analyzed to rule out motor deficits as a confounding factor.

-

Conclusion and Future Directions